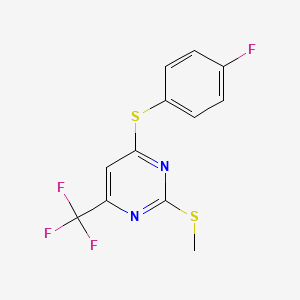
4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it also contains fluorophenyl and trifluoromethyl groups, which are commonly found in many pharmaceuticals and agrochemicals due to their ability to modify the properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to determine the structure . The presence of fluorine atoms in the molecule would make 19F NMR particularly useful .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The fluorine atoms might also be reactive, particularly the one in the trifluoromethyl group .Applications De Recherche Scientifique
Green-Emitting Iridium(III) Complexes
A study by Constable et al. (2014) on green-emitting iridium(III) complexes demonstrates the application of sulfanyl-functionalized ligands in creating photoluminescent materials. These complexes exhibit high photoluminescence quantum yields and structured emission spectra, making them potential candidates for OLEDs and other photonic devices Constable, E., Ertl, C. D., Housecroft, C., & Zampese, J. A. (2014). Dalton Transactions, 43(14), 5343-5356.
Transparent Aromatic Polyimides
Research by Tapaswi et al. (2015) highlights the synthesis of transparent polyimides with high refractive indices and small birefringences using thiophenyl-substituted benzidines. This development is crucial for optoelectronic applications, offering materials with excellent thermomechanical stabilities Tapaswi, P., Choi, M.-C., Jeong, K.-M., Ando, S., & Ha, C. (2015). Macromolecules, 48, 3462-3474.
Trifluoromethylated Analogues of Dihydroorotic Acid
Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of dihydroorotic acid, showcasing the chemical versatility of fluorinated compounds in medicinal chemistry. The orthogonal intramolecular C–F···C=O interaction discussed could influence the development of novel pharmaceuticals Sukach, V., Resetnic, A. A., Tkachuk, V., Lin, Z., Kortz, U., Vovk, M., & Röschenthaler, G. (2015). European Journal of Organic Chemistry, 2015, 1290-1301.
Nucleophilic Substitution Reactions
The work by Khudina et al. (2014) on 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones demonstrates the potential of these compounds in nucleophilic substitution reactions. Such chemical transformations are fundamental in organic synthesis, contributing to the development of new drugs and materials Khudina, O. G., Burgart, Y., & Saloutin, V. (2014). Chemistry of Heterocyclic Compounds, 50, 856-863.
PET Tracer Precursors
A novel sulfonamide derivative synthesized by Gebhardt and Saluz (2012) as a PET tracer precursor illustrates the role of fluorophenyl compounds in diagnostic imaging. The development of such precursors is essential for advancing nuclear medicine and improving diagnostic accuracy Gebhardt, P., & Saluz, H. (2012). Arkivoc, 2012.
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it might be studied as a potential drug . Alternatively, if it has interesting chemical reactivity, it might be studied in the context of synthetic chemistry .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2S2/c1-19-11-17-9(12(14,15)16)6-10(18-11)20-8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPKCBUVZZIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (2S,4S)-2-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-fluoropyrrolidine-1-carboxylate](/img/structure/B2746604.png)

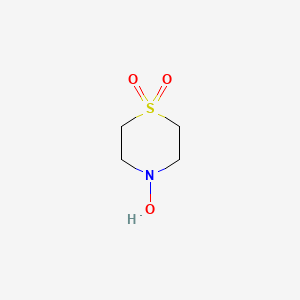
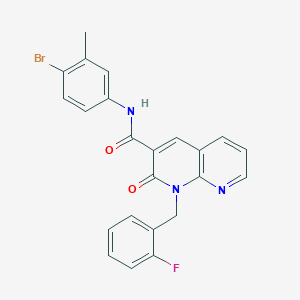
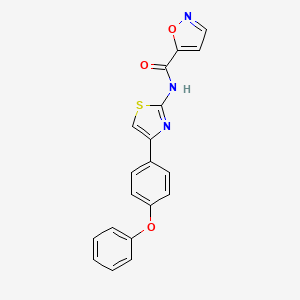
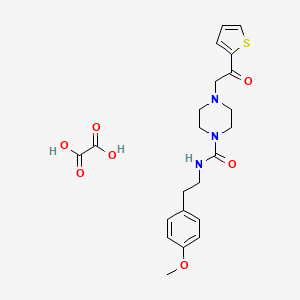
![N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2746612.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)

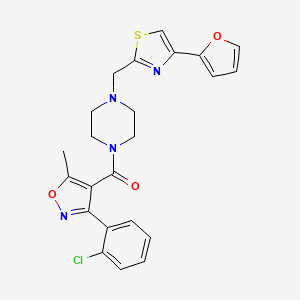
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2746619.png)
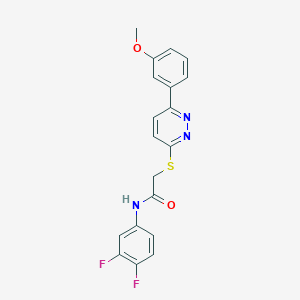
![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)